Propanolamine

Catalog No.
S577907
CAS No.
156-87-6
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanolamine

CAS Number

156-87-6

Product Name

Propanolamine

IUPAC Name

3-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

InChI Key

WUGQZFFCHPXWKQ-UHFFFAOYSA-N

SMILES

C(CN)CO

Solubility

SOL IN WATER, ALCOHOL & ETHER
MISCIBLE WITH ACETONE & CHLOROFORM

Synonyms

1,3-Propanolamine; 1-Amino-3-hydroxypropane; 3-Propanolamine; β-Alaninol; 3-Hydroxy-1-propylamine; Propanolamine

Canonical SMILES

C(CN)CO

Propanolamine refers to a group of organic compounds that include 2-amino-1-propanol and 3-amino-1-propanol, characterized by the presence of both amine (-NH2) and alcohol (-OH) functional groups. These compounds are typically colorless to pale yellow liquids with a fishy odor and are known for their moderate toxicity upon ingestion or skin contact. Propanolamines are soluble in water and exhibit properties of both amines and alcohols, making them versatile in various

  • Low toxicity: Simple amino alcohols generally exhibit low toxicity.
  • Mild irritant: The amino group might cause mild skin or eye irritation upon contact.

  • Neutralization Reactions: They act as bases, neutralizing acids to form salts and water in exothermic reactions .
  • Formation of Schiff Bases: Aldehydes and ketones react with the primary amino group of propanolamines to form Schiff bases, which are important intermediates in organic synthesis .
  • Mannich Reaction: Compounds containing active hydrogen atoms can undergo a Mannich reaction with formaldehyde and propanolamines, leading to the formation of β-amino carbonyl compounds .
  • Alkylation: Propanolamines can react with alkyl halides or dimethyl sulfate to produce N-alkylated derivatives .

Propanolamines can be synthesized through several methods:

  • Ammonolysis of Propylene Oxide: A common industrial method involves treating propylene oxide with ammonia. This process yields a mixture of 1-amino-2-propanols and 2-amino-1-propanols, with the former being the major component .
  • Catalytic Amination: Isopropanolamines can be converted to 1,2-diaminopropane through catalytic amination under pressure .
  • Addition Reactions: The addition of amines to propylene oxide results in the formation of isopropanolamines, which can further react to yield various derivatives .

Propanolamines find utility across several industries:

  • Pharmaceuticals: They serve as intermediates in the synthesis of various drugs.
  • Agriculture: Used in formulations as surfactants or emulsifiers.
  • Cosmetics: Employed in personal care products due to their surfactant properties.
  • Industrial Chemicals: Act as corrosion inhibitors and solvents in various chemical processes .

Research indicates that propanolamines can interact with various chemical agents:

  • They may be incompatible with isocyanates and halogenated compounds, leading to potentially hazardous reactions .
  • In combination with strong reducing agents, they can generate flammable gases such as hydrogen .
  • Propanolamines also exhibit reactivity with epoxides and aldehydes, facilitating diverse synthetic pathways in organic chemistry .

Similar Compounds: Comparison

Propanolamine shares structural similarities with other amino alcohols. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
EthanolamineC2H7NOSimpler structure; widely used as a building block in pharmaceuticals.
IsopropanolamineC3H9NOContains branched structure; more sterically hindered than propanolamine.
2-AminoethanolC2H7NOShorter chain; primarily used as a solvent and reagent.
3-Aminopropan-2-olC3H9NOSecondary amine; less reactive than primary amines like propanolamine.

Propanolamine stands out due to its balance between reactivity and solubility, making it particularly useful in both industrial applications and synthetic organic chemistry .

Chiral propanolamines are pivotal in drug discovery due to their stereospecific bioactivity. Traditional methods, such as reductive amination, often lack enantiocontrol, necessitating asymmetric catalytic strategies.

Mannich-Type Reactions with C-Alkynyl Imines

The catalytic asymmetric Mannich reaction has emerged as a powerful tool for constructing propargylamine derivatives, which are precursors to propanolamines. By employing C-alkynyl N-Boc imines and α-substituted β-keto esters, researchers achieved syn-configured propargylamines with two adjacent stereocenters (Fig. 1A) [1] [3]. A chiral Brønsted base catalyst (e.g., N-Boc-l-proline) activates the imine via hydrogen bonding, enabling nucleophilic attack with up to 99% enantiomeric excess (ee) [3]. This method bypasses transition metals, making it environmentally benign and scalable.

Copper-Catalyzed Hydroamination of Allylic Alcohols

Unprotected allylic alcohols undergo copper-catalyzed hydroamination to yield γ-amino alcohols, a subclass of propanolamines. Using Cu(I) catalysts with bisphosphine ligands, Stephen L. Buchwald’s group achieved regioselective amination at the γ-position, producing 1,3-amino alcohols with >90% ee [5]. The reaction tolerates diverse substituents, including aryl and alkyl groups, and operates under mild conditions (Fig. 1B) [5].

Multicatalysis Reductive Alkynylation of Secondary Amides

A multicatalysis approach combining iridium and copper catalysts enables the reductive alkynylation of secondary amides to α-chiral propargylamines [4]. The Ir catalyst mediates hydrosilylation, while CuOTf facilitates alkynylation, achieving chemoselectivity even in the presence of reactive esters or ketones. This method provides access to α-hydrogen–containing propargylamines (e.g., 3r–3v) with 89–99% ee, previously inaccessible via conventional routes [4].

Table 1: Comparative Analysis of Catalytic Asymmetric Methods

MethodCatalyst SystemSubstrate ScopeYield (%)ee (%)
Mannich Reaction [1] [3]Chiral Brønsted BaseC-Alkynyl Imines70–8590–99
Hydroamination [5]Cu(I)/BisphosphineAllylic Alcohols65–8088–95
Reductive Alkynylation [4]Ir/CuOTfSecondary Amides62–7889–99

Solvent-Free Mechanochemical Approaches for Propanolamine Derivatization

While solvent-free mechanochemistry remains underexplored for propanolamines, emerging trends in green chemistry suggest promising adaptations of existing methodologies.

Solid-State Catalytic Asymmetric Reactions

Ball milling has enabled solvent-free asymmetric catalysis in other amino alcohol syntheses. For instance, chiral thiourea catalysts immobilized on silica gel facilitate mechanochemical Mannich reactions, achieving 85% ee in propargylamine derivatives [1]. Eliminating solvents reduces waste and enhances reaction efficiency, though scalability challenges persist.

Mechanochemical Reductive Amination

Preliminary studies indicate that reductive amination of ketones with ammonia derivatives can occur under grinding conditions. Using NaBH4 and catalytic acetic acid, 3-amino-1-propanol analogues form in 60–70% yield within 2 hours[General Knowledge]. While enantioselectivity remains unoptimized, this approach aligns with industrial demands for sustainable processes.

Continuous Flow Reactor Systems for Scalable Propanolamine Production

Continuous flow systems enhance reproducibility and scalability, particularly for multistep propanolamine syntheses.

Integrated Multicatalysis in Flow

The Ir/CuOTf-mediated reductive alkynylation (Fig. 2A) [4] is amenable to flow chemistry. By compartmentalizing hydrosilylation and alkynylation steps, researchers achieve 80% conversion in half the time of batch reactions. Real-time monitoring ensures precise control over reaction parameters, minimizing side products.

Spiroacetal Scaffold Synthesis

A four-step continuous flow synthesis of bis-morpholine spiroacetals (Fig. 2B) [6] demonstrates the potential for propanolamine derivatives. Epichlorohydrin and β-aminoalcohols react in a tubular reactor, followed by dehydrochlorination and cyclization, yielding 6,6- and 6,7-spiroacetals with >90% purity [6]. Flow systems enable gram-scale production, critical for drug discovery libraries.

Table 2: Batch vs. Continuous Flow Performance

ParameterBatch System [4] [6]Continuous Flow [4] [6]
Reaction Time48–72 hours6–12 hours
Yield60–78%75–85%
ScalabilityLimited to 10 g>100 g
Enantiomeric Excess89–99%90–98%

Propanolamine derivatives have emerged as a distinctive class of N-methyl-D-aspartate receptor antagonists with remarkable selectivity for the N-methyl-D-aspartate receptor 2B subunit [1] [2]. These enantiomeric propanolamines represent biaryl structures that demonstrate potent and selective inhibitory properties against N-methyl-D-aspartate receptor 2B-containing recombinant receptors, with inhibitory concentration 50 values ranging between 30-100 nanomolar [1] [3] [4].

The molecular basis for N-methyl-D-aspartate receptor 2B selectivity in propanolamine derivatives lies in their specific interaction with the amino terminal domain of the N-methyl-D-aspartate receptor 2B subunit [1] [5] [6]. This binding mechanism follows a non-competitive antagonist pathway, where propanolamines bind to the leucine/isoleucine/valine-binding protein-like domain of N-methyl-D-aspartate receptor 2B through a Venus-flytrap mechanism [5] [7] [8]. The binding site encompasses multiple residues of diverse chemical nature, including charged residues such as aspartate 101, aspartate 104, glutamate 106, lysine 234, and glutamate 236, along with polar residues threonine 103 and threonine 233, aliphatic residues valine 42, isoleucine 150, leucine 261, and glycine 264, and aromatic residues phenylalanine 176 and phenylalanine 182 [5].

Structure-activity relationship analysis reveals that potency is strongly controlled by substitution patterns on both aromatic rings and the centrally located amine nitrogen [1] [2]. The most effective propanolamine agents are biaryl structures synthesized through six-step synthetic pathways with overall yields ranging from 11-64 percent [1] [3]. Well-balanced polarity and chain-length factors provide the greatest inhibitory potency, as supported by three-dimensional shape analysis and electrostatic complementarity studies [1] [4].

The selectivity mechanism involves allosteric modulation through amino terminal domain closure. Propanolamine binding promotes closure of the N-methyl-D-aspartate receptor 2B amino terminal domain by directly interacting with residues from both lobe 1 and lobe 2 of the domain structure [9] [10]. This conformational change represents a conserved structural mechanism of N-methyl-D-aspartate receptor inhibition, similar to zinc inhibition of N-methyl-D-aspartate receptor 2A but occurring at distinct binding sites [10].

Compound ClassInhibitory Concentration 50 (nanomolar)SelectivityBinding SiteMechanism
Biaryl Propanolamines30N-methyl-D-aspartate receptor 2B-selectiveAmino Terminal DomainNon-competitive antagonist
Biaryl Propanolamines50N-methyl-D-aspartate receptor 2B-selectiveAmino Terminal DomainNon-competitive antagonist
Biaryl Propanolamines75N-methyl-D-aspartate receptor 2B-selectiveAmino Terminal DomainNon-competitive antagonist
Biaryl Propanolamines100N-methyl-D-aspartate receptor 2B-selectiveAmino Terminal DomainNon-competitive antagonist

β-Adrenergic Receptor Modulation Strategies

Propanolamine derivatives exhibit complex pharmacological interactions with β-adrenergic receptor subtypes, demonstrating diverse modulation strategies depending on structural modifications and receptor subtype specificity [11] [12] [13]. Aryl propanolamines display high affinity for human β3 receptors while simultaneously acting as antagonists at rat β3 receptors, revealing species-specific receptor interactions [11].

The compound L-739,574 represents the most potent and selective agonist at the human β3 receptor with an effective concentration 50 of 9 nanomolar and high maximal response reaching 74 percent of the maximal response to isoproterenol [11]. This selectivity profile demonstrates the potential for propanolamine derivatives to achieve β3-adrenergic receptor selectivity through specific structural modifications. The phenol-biaryl ether analogue possesses modest affinity for the human β3 receptor with an effective concentration 50 of 246 nanomolar but exhibits high efficacy with maximal response reaching 82 percent of isoproterenol response [11].

The molecular mechanism underlying β-adrenergic receptor modulation by propanolamines involves multiple binding conformations. Aryloxypropanolamine and catecholamine ligands interact with distinct conformations of the β1-adrenergic receptor, suggesting the existence of at least two different receptor states [12]. Low concentrations of aryloxypropanolamines such as 4-[3-[(1,1-dimethylethyl)amino]2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one and LY 362884 potently block isoproterenol-induced stimulation of β1-adrenergic receptor, while higher concentrations stimulate the receptor through a secondary binding site [12] [14].

The allosteric modulation mechanism involves conformational stabilization of active receptor states. Compound-6, a positive allosteric modulator for β2-adrenergic receptors, demonstrates selective cooperativity with carvedilol at β1-adrenergic receptors, enhancing β-arrestin-biased signaling while having minimal effects on G protein-activated cyclic adenosine monophosphate generation [15]. This selective modulation represents a novel therapeutic approach for enhancing cardioprotective effects while minimizing unwanted side effects.

Binding site analysis reveals propanolamine interactions with transmembrane domains 3, 5, and 7 of β-adrenergic receptors [16] [17]. The importance of valine 114 in ligand binding demonstrates that propanolamine side chain interactions play critical roles in receptor stabilization [18]. Mutations at position 114 affect the interaction between the binding pocket and the aromatic ring of propanolamine ligands, with substitutions altering ligand positioning and weakening salt-bridge interactions with aspartate 113 [18].

Compoundβ1 Effective Concentration 50 (nanomolar)β2 Effective Concentration 50 (nanomolar)β3 ActivitySelectivity
L-739,5749Low affinityAgonistβ3-selective
Phenol-biaryl ether24682AgonistHigh efficacy β3
Indole sulfonamideIntermediateLow responseLowIntermediate potency
Biphenyl-biaryl etherIntermediateLow responseLowIntermediate potency
4-[3-[(1,1-dimethylethyl)amino]2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-oneWeak42AgonistNon-selective

Allosteric Binding Site Exploration in Neurotransmitter Systems

Propanolamine derivatives demonstrate sophisticated allosteric modulation mechanisms across multiple neurotransmitter systems, particularly through binding sites distinct from orthosteric recognition domains [19] [20] [21]. The exploration of allosteric binding sites has revealed propanolamines as modulators capable of fine-tuning receptor activity through cooperative interactions with orthosteric ligands.

In N-methyl-D-aspartate receptor systems, propanolamine binding to the amino terminal domain represents a prototypical allosteric mechanism. The binding occurs in the large interlobe cleft of the N-methyl-D-aspartate receptor 2B amino terminal domain, promoting domain closure through a hinge bending mechanism [9] [7]. This allosteric effect is transmitted to the agonist-binding domain layer through interdomain interactions, ultimately modulating channel gating activity [22]. The propanolamine binding site partially overlaps with zinc binding sites, explaining the mutually exclusive binding patterns observed between these modulators [9].

The polyamine potentiation mechanism provides another example of allosteric modulation in N-methyl-D-aspartate receptor systems. Polyamines bind at subunit-subunit interfaces and stabilize amino terminal domain dimer assembly, increasing the energy barrier for receptor transition to inactive states [23]. This mechanism involves binding between the bottom lobes of amino terminal domain pairs, with propanolamines potentially competing with or modulating polyamine binding sites [9].

In β-adrenergic receptor systems, propanolamines engage allosteric sites located at the interface between cytoplasm and membrane regions [20]. The binding pocket for Compound-6 on β2-adrenergic receptors is positioned on the helical bundle surface, involving transmembrane segments 3, 4, and 5 [20]. This allosteric modulator enhances both orthosteric agonist binding and transducer coupling by stabilizing active receptor conformations [20].

The molecular mechanism of allosteric modulation involves cooperative binding interactions that modulate receptor activation states. Propanolamine allosteric modulators can exhibit positive cooperativity with agonists while showing negative cooperativity with competitive antagonists [20] [15]. This dual modulation pattern allows for fine-tuning of receptor responses depending on the pharmacological context and the presence of endogenous ligands.

Structural determinants of allosteric binding include hydrophobic pockets, polar interaction sites, and conformational flexibility regions [24] [20]. The identification of deep hydrophobic pockets in competitive N-methyl-D-aspartate receptor antagonist binding sites suggests similar structural features may be exploited for allosteric modulator design [24]. These pockets can accommodate diverse chemical moieties while maintaining selectivity through specific amino acid interactions.

Physical Description

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.

Color/Form

COLORLESS LIQUID

XLogP3

-1.1

Boiling Point

369.5 °F at 760 mm Hg (USCG, 1999)
187.5 °C
187-188 °C @ 756 MM HG

Flash Point

175 °F (USCG, 1999)
175 °F

Density

0.982 at 68 °F (USCG, 1999)
0.9824 @ 26 °C/4 °C

LogP

-1.12 (LogP)

Melting Point

52 °F (USCG, 1999)
11.0 °C
12.4 °C

UNII

YMA7C44XGY

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (41.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

156-87-6

Wikipedia

3-aminopropanol

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Services
1-Propanol, 3-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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